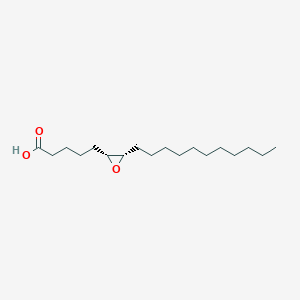
6R,7S-Epoxy-octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,7S)-6,7-Epoxyoctadecanoic acid is a medium-chain fatty acid.
科学的研究の応用
Introduction to 6R,7S-Epoxy-octadecanoic Acid
This compound is a specific epoxide derivative of octadecanoic acid (stearic acid), characterized by its unique stereochemistry and functional properties. This compound belongs to a broader class of lipid mediators known as octadecanoids, which have garnered attention for their biological significance and potential applications in various fields such as medicine, agriculture, and materials science.
Inflammation and Immune Response Modulation
Recent studies have highlighted the role of epoxy fatty acids, including this compound, in modulating inflammatory responses. These compounds can influence various biological processes such as nociception, tissue repair, and immune regulation. For instance, octadecanoid oxylipins have been shown to mediate inflammation and immune responses through their metabolic pathways, impacting conditions like sepsis and acute respiratory distress syndrome (ARDS) .
Case Study: Sepsis and Immune Dysfunction
Research indicates that diol metabolites derived from epoxy fatty acids may contribute to immune system fatigue in septic patients. A clinical trial involving n-3 lipid supplementation demonstrated that patients receiving fish oil had reduced levels of these diols, correlating with improved immune function . This suggests potential therapeutic applications for this compound in enhancing immune responses during inflammatory conditions.
Pain Management
The inhibition of soluble epoxide hydrolase (sEH), which metabolizes epoxy fatty acids into diols, has been linked to pain relief in various animal models. The application of sEH inhibitors is under investigation for treating neuropathic and inflammatory pain conditions. The role of this compound in this context could be significant given its structural properties that may enhance its bioactivity .
Case Study: Neuropathic Pain
Studies have demonstrated that sEH inhibitors can alleviate pain in rodent models and are currently being tested in human clinical trials. The modulation of pain pathways by epoxy fatty acids like this compound represents a promising avenue for developing new analgesics .
Plant Growth Regulators
Epoxy fatty acids have been explored for their potential as plant growth regulators. Their ability to modulate signaling pathways involved in plant development may lead to enhanced growth and stress resistance.
Case Study: Crop Yield Improvement
Research has indicated that certain epoxy fatty acids can improve seed germination rates and overall plant vigor under stress conditions. This application could be particularly beneficial in agricultural practices aimed at increasing crop resilience against environmental stressors.
Biodegradable Polymers
The unique properties of this compound make it a candidate for developing biodegradable polymers. Its epoxide group can participate in polymerization reactions, leading to materials that are environmentally friendly and sustainable.
Case Study: Development of Eco-friendly Materials
Ongoing research is focusing on incorporating epoxy fatty acids into polymer matrices to enhance biodegradability while maintaining mechanical properties. This could revolutionize packaging materials and other applications where sustainability is paramount.
Summary of Applications
特性
CAS番号 |
13980-05-7 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
5-[(2R,3S)-3-undecyloxiran-2-yl]pentanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-17(21-16)14-11-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |
InChIキー |
PVMIAUUBHIBDJY-DLBZAZTESA-N |
SMILES |
CCCCCCCCCCCC1C(O1)CCCCC(=O)O |
異性体SMILES |
CCCCCCCCCCC[C@H]1[C@H](O1)CCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCC1C(O1)CCCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















